molecular formula C10H8ClNO2 B2959818 7-Chloro-4-methyl-1H-indole-2-carboxylic acid CAS No. 1388043-92-2

7-Chloro-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2959818
CAS No.: 1388043-92-2
M. Wt: 209.63
InChI Key: PJCLCYWXTKSJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by a chlorine atom at the 7th position, a methyl group at the 4th position, and a carboxylic acid moiety at the 2nd position of the indole ring. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 223.63 g/mol (exact mass: 223.0244). This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents . Its structural features—chlorine for electronegativity, methyl for hydrophobicity, and carboxylic acid for hydrogen bonding—make it a versatile intermediate in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCLCYWXTKSJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloroindole with methyl iodide in the presence of a base, followed by carboxylation using carbon dioxide . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 7-Chloro-4-methyl-1H-indole-2-carboxylic acid exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of indole compounds, including this compound, showed significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate immune responses by inhibiting the production of pro-inflammatory cytokines. This mechanism suggests its utility in treating inflammatory diseases .

Anticancer Potential

Recent research has highlighted the anticancer properties of indole derivatives. Specifically, this compound has been shown to induce apoptosis in cancer cells through various pathways, making it a candidate for further development as an anticancer agent .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Anti-inflammatory Research

In another study focusing on inflammatory pathways, researchers found that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. This suggests its potential role as an anti-inflammatory agent in therapeutic applications .

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-Chloro-4-methyl-1H-indole-2-carboxylic acid with structurally related indole derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
This compound Cl (7), CH₃ (4), COOH (2) C₁₀H₈ClNO₂ 223.63 Not explicitly listed Reference compound for comparison
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) C₁₀H₈ClNO₂ 223.63 16381-48-9 Methyl shifted to position 3; alters steric interactions
6-Chloro-1H-indole-3-carboxylic acid Cl (6), COOH (3) C₉H₆ClNO₂ 195.60 1912-44-3 No methyl group; Cl at 6th position reduces steric bulk
4-Chloro-7-nitro-1H-indole-2-carboxylic acid Cl (4), NO₂ (7), COOH (2) C₉H₅ClN₂O₄ 240.60 2060060-70-8 Nitro group at 7th position enhances electron-withdrawing effects
7-Chloro-1H-indole-4-carboxylic acid Cl (7), COOH (4) C₉H₆ClNO₂ 195.60 875305-77-4 Carboxylic acid at 4th position alters hydrogen-bonding potential

Physicochemical and Functional Differences

  • Electron Distribution: The 7-chloro-4-methyl variant exhibits moderate electron-withdrawing effects due to chlorine, while the methyl group increases lipophilicity.
  • Solubility : The carboxylic acid group in all analogues improves aqueous solubility compared to ester or alkyl derivatives. However, the methyl group in 7-chloro-4-methyl reduces polarity relative to unmethylated analogues like 6-chloro-1H-indole-3-carboxylic acid .
  • Synthetic Utility: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) is explicitly noted for R&D use, with safety protocols emphasizing handling precautions due to its reactivity . 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (CAS 691362-87-5) includes a methoxycarbonyl group, making it more suitable for esterification reactions in drug synthesis .

Commercial Availability and Pricing

Compound Name Vendor Price (50 mg) Price (500 mg) Notes
This compound CymitQuimica €941 €2,845 High purity (>97%), specialized synthesis
7-Methoxy-1H-indole-3-carboxylic acid Kanto Reagents ¥6,000 (1g) ¥23,000 (5g) Methoxy group increases cost due to synthesis complexity
7-Chloro-1H-indole-4-carboxylic acid Multiple suppliers Not listed Not listed Lower commercial availability compared to 2-carboxylic acid derivatives

Research and Application Insights

  • Medicinal Chemistry : The 2-carboxylic acid position in This compound is preferred for designing protease inhibitors, as it mimics natural substrates. In contrast, 3-carboxylic acid derivatives (e.g., 6-chloro-1H-indole-3-carboxylic acid ) are less common in drug candidates due to steric clashes in binding pockets .

Biological Activity

7-Chloro-4-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being investigated for its potential applications in treating various diseases, including cancer and viral infections. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Investigated for its potential to inhibit viral replication.
  • Antimicrobial Effects : Shows promise as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Binding : The indole structure allows for high-affinity binding to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways crucial for cancer cell proliferation and viral replication.
  • Gene Expression Modulation : It can alter gene expression profiles, impacting cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.63Induces apoptosis via caspase activation
U-937 (Leukemia)10.06Inhibits cell proliferation and induces G1 phase arrest
A549 (Lung)12.34Multi-targeted kinase inhibition

In a comparative study, derivatives of indole compounds were found to exhibit higher cytotoxicity than doxorubicin, a standard chemotherapy agent .

Antiviral Activity

The compound has shown potential as an inhibitor of HIV integrase, with studies indicating an IC50 value of approximately 32.37 μM. This suggests that structural modifications could enhance its antiviral efficacy, making it a candidate for further development in antiviral therapies .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties, making it a subject of interest for developing new antibiotics .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various indole derivatives, including this compound, against MCF-7 and U-937 cells. Results indicated significant apoptotic activity correlated with increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .
  • Antiviral Mechanism Investigation : Another study focused on the compound's ability to inhibit HIV integrase activity, revealing that specific substitutions on the indole ring could enhance binding affinity and inhibitory potency .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 7-chloro-4-methyl-1H-indole-2-carboxylic acid?

  • Methodology : Use multi-step organic synthesis, starting with indole derivatives. For example:

  • Step 1 : Introduce the methyl group at the 4-position via Friedel-Crafts alkylation or directed C-H activation .
  • Step 2 : Chlorination at the 7-position using electrophilic reagents (e.g., Cl2/FeCl3 or NCS) under controlled conditions .
  • Step 3 : Carboxylic acid functionalization at the 2-position via oxidation of a methyl group (e.g., KMnO4/H2SO4) or carboxylation using CO2 under palladium catalysis .
    • Validation : Monitor intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS. Compare spectral data with structurally similar compounds (e.g., 6-chloro-2-methyl-1H-indole-4-carboxylic acid ).

Q. What experimental approaches are recommended to determine the physicochemical properties of this compound?

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
  • Solubility : Perform shake-flask studies in water, DMSO, and ethanol at 25°C, followed by HPLC quantification .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

Q. How can the structure of this compound be unambiguously confirmed?

  • Analytical Tools :

  • NMR : Assign peaks based on substituent effects (e.g., deshielding of H-3 due to the electron-withdrawing carboxylic acid group).
  • HRMS : Confirm molecular weight (calculated: 225.04 g/mol for C10H8ClNO2).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for indole-2-carboxylic acid derivatives?

  • Case Study : If conflicting data exist for antimicrobial activity:

  • Reproducibility : Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls).
  • Structure-Activity Analysis : Compare substituent effects (e.g., 7-Cl vs. 5-Cl derivatives) using molecular docking or QSAR models .
  • Mechanistic Studies : Probe membrane permeability via logP measurements or fluorescence-based uptake assays .

Q. What strategies are effective for studying the regioselectivity of electrophilic substitution in this compound?

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites .
  • Experimental Validation : Perform halogenation or nitration reactions and analyze product ratios via GC-MS. For example, bromination at the 3-position may dominate due to the directing effect of the carboxylic acid group .

Q. How can metabolic stability and toxicity of this compound be assessed in preclinical studies?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time .
  • Cytotoxicity : Screen against HepG2 cells using MTT assays, with IC50 values compared to reference drugs .
    • In Silico Tools : Predict toxicity endpoints (e.g., mutagenicity via Ames test models) using platforms like ADMET Predictor .

Data Gaps and Recommendations

  • Critical Data Missing :

    PropertyStatusSource Reference
    pKa (carboxylic acid)Not reported
    LogPNot reported
    PhotostabilityNot reported
  • Research Priorities :

    • Synthesize derivatives with modified substituents (e.g., 7-F, 4-CF3) to explore electronic effects on bioactivity .
    • Conduct crystallographic studies to correlate solid-state packing with solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.